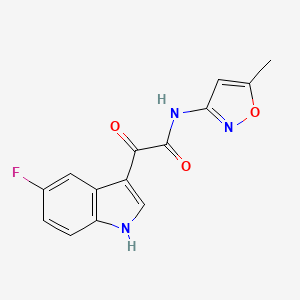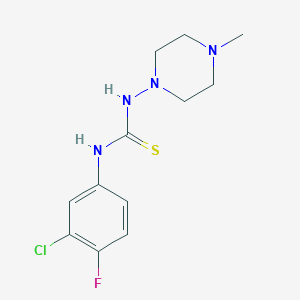
2-(5-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide
Descripción general
Descripción
2-(5-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research. This compound is synthesized using specific methods, and its mechanism of action, physiological effects, and limitations for lab experiments are well-studied.
Mecanismo De Acción
The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide involves the inhibition of specific enzymes involved in various cellular processes. This compound has been found to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of various kinases, which are involved in signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the maintenance of normal cellular function. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which play a critical role in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide in lab experiments include its high potency and specificity for specific enzymes and signaling pathways. Additionally, this compound has a high yield in the synthesis process, making it suitable for large-scale experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific conditions to maintain its stability.
Direcciones Futuras
The potential applications of 2-(5-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide in various scientific research fields have led to numerous future directions for its use. These include the development of new anticancer drugs based on this compound, the investigation of its potential as an anti-inflammatory agent, and the exploration of its effects on various signaling pathways involved in cellular processes. Additionally, the development of new synthesis methods for this compound and the investigation of its potential side effects are also future directions for research.
Aplicaciones Científicas De Investigación
2-(5-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide has shown potential applications in various scientific research fields, including medicinal chemistry, drug development, and biological research. This compound has been studied extensively for its anticancer properties, and it has been found to inhibit the growth of various cancer cell lines. Additionally, this compound has shown potential as an anti-inflammatory agent, and it has been studied for its effects on the immune system.
Propiedades
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c1-7-4-12(18-21-7)17-14(20)13(19)10-6-16-11-3-2-8(15)5-9(10)11/h2-6,16H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPRHAHJBCARSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2-methylphenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide](/img/structure/B4682998.png)

![methyl 7-methyl-3-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4683021.png)
![propyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B4683028.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4683034.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B4683037.png)
![methyl 5-ethyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4683042.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4683049.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B4683056.png)
![2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4683076.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4683086.png)
![1-(4-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4683089.png)

